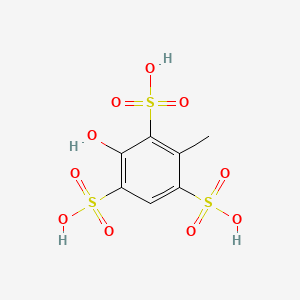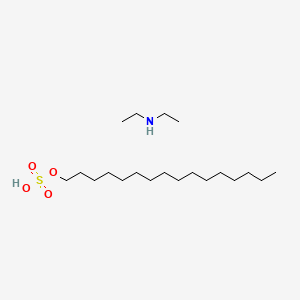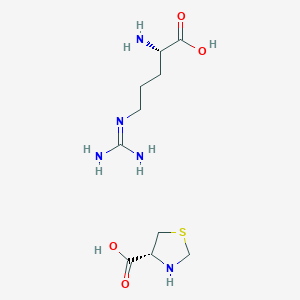
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol is a nitrogen-containing heterocyclic compound. It is characterized by its fused ring structure, which includes both imidazole and pyridazine rings. This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol can be synthesized through the reaction of pyridazine with hydrazine under acidic conditions . The reaction typically involves heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the fused heterocyclic ring system.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo-pyridazine derivatives.
Scientific Research Applications
1H-Imidazo(4,5-d)pyridazine-4,7-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol exerts its effects involves interactions with various molecular targets. The compound can form strong ionic bonds, hydrogen bonds, and π–π interactions, which contribute to its high density and performance . These interactions enable the compound to modulate enzyme activities, inhibit specific pathways, and exhibit biological activities.
Comparison with Similar Compounds
1H-Imidazo(4,5-d)pyridazine-2,4,7-triamine: This compound is similar in structure but contains additional amine groups, which can enhance its reactivity and biological activity.
Imidazo(1,2-a)pyridines: These compounds share the imidazole ring but differ in the position of the fused pyridine ring, leading to different chemical and biological properties.
Uniqueness: 1H-Imidazo(4,5-d)pyridazine-4,7-dithiol is unique due to its dithiol groups, which provide distinct reactivity and potential for forming strong interactions with various targets. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
5453-50-9 |
|---|---|
Molecular Formula |
C5H4N4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) |
InChI Key |
UMLMHCCZHVRYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
